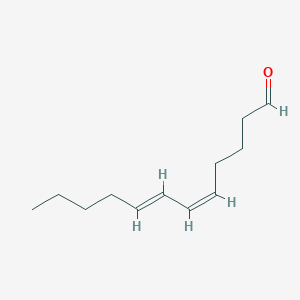

5Z,7E-Dodecadienal

Description

5Z,7E-Dodecadienal is a 12-carbon aliphatic aldehyde with conjugated double bonds at positions 5 and 7, characterized by Z (cis) and E (trans) stereochemistry, respectively. It is a critical semiochemical, particularly in Lepidoptera, where it functions as a pheromone component. For example, it has been utilized as a confusant in mating disruption strategies for the forest tent caterpillar (Malacosoma disstria), effectively reducing mating frequency by disorienting male moths . Its synthesis often involves palladium-catalyzed coupling reactions or oxidation of alcohol precursors, emphasizing the importance of stereochemical precision for biological activity .

Properties

Molecular Formula |

C12H20O |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

(5Z,7E)-dodeca-5,7-dienal |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,12H,2-4,9-11H2,1H3/b6-5+,8-7- |

InChI Key |

LDQDYNHCLZNOFB-MDAAKZFYSA-N |

Isomeric SMILES |

CCCC/C=C/C=C\CCCC=O |

Canonical SMILES |

CCCCC=CC=CCCCC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The activity of 5Z,7E-Dodecadienal is highly dependent on its aldehyde functional group, double bond positions, and stereochemistry. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Research Findings

- Isomer Specificity: The 5Z,7E configuration is critical for M. disstria attraction, as 5Z,7Z and monoene analogs show reduced efficacy .

- Volatility and Efficacy : Aldehydes like 5Z,7E-Dodecadienal have higher volatility than alcohols or esters, enabling rapid dispersion but requiring frequent reapplication .

- Combination Strategies : Blending 5Z,7E-Dodecadienal with 5Z,7Z-Dodecadienal enhances confusion effects, whereas standalone use of 7Z-Dodecenal is ineffective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.